molecular formula C15H14N2O4 B14000797 4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid CAS No. 27260-82-8

4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid

Cat. No.: B14000797
CAS No.: 27260-82-8
M. Wt: 286.28 g/mol
InChI Key: KAEANTJLFZCINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid is an organic compound that features a benzoic acid core substituted with a methoxybenzyl and a nitrosoamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid typically involves the nitration of 4-methoxybenzylamine followed by a coupling reaction with benzoic acid derivatives. The reaction conditions often require the use of strong acids or bases to facilitate the nitration and coupling processes.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts such as palladium or copper, along with suitable solvents and temperatures.

Major Products

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of aminobenzoic acid derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to modify proteins and other biomolecules, potentially leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Similar structure but lacks the methoxybenzyl and nitroso groups.

    4-Nitrobenzoic acid: Contains a nitro group instead of a nitroso group.

    4-Methoxybenzoic acid: Contains a methoxy group but lacks the nitrosoamino group.

Uniqueness

4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid is unique due to the presence of both methoxybenzyl and nitrosoamino groups, which confer distinct chemical and biological properties

Properties

CAS No.

27260-82-8

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methyl-nitrosoamino]benzoic acid

InChI

InChI=1S/C15H14N2O4/c1-21-14-8-2-11(3-9-14)10-17(16-20)13-6-4-12(5-7-13)15(18)19/h2-9H,10H2,1H3,(H,18,19)

InChI Key

KAEANTJLFZCINI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)O)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.